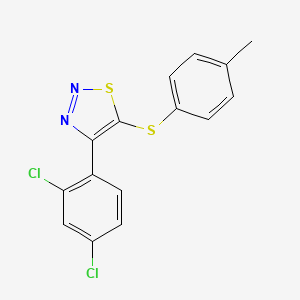

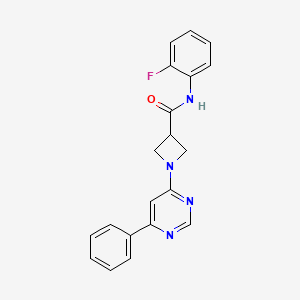

![molecular formula C13H10Br2FNO B2927365 2,4-Dibromo-6-[(4-fluoroanilino)methyl]benzenol CAS No. 477871-79-7](/img/structure/B2927365.png)

2,4-Dibromo-6-[(4-fluoroanilino)methyl]benzenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2,4-Dibromo-6-[(4-fluoroanilino)methyl]benzenol” is a chemical compound . It is used in various chemical reactions and has specific physical and chemical properties .

Synthesis Analysis

The synthesis of this compound could involve various methods. For instance, 2,4-Dibromoaniline, a related compound, is used as a starting material to synthesize acetylenic amine by reacting with trimethylsilylacetylene . It is also used as a substrate in the Pd-catalyzed ortho-selective cross-coupling reactions of dihaloarenes with Grignard reagents .Chemical Reactions Analysis

As a reactant, “2,4-Dibromo-6-[(4-fluoroanilino)methyl]benzenol” can participate in various chemical reactions. For example, 2,4-Dibromoaniline, a related compound, is used to prepare dialkyl-substituted aminoaryl sulfides using a Grignard reagent .Physical And Chemical Properties Analysis

The physical and chemical properties of “2,4-Dibromo-6-[(4-fluoroanilino)methyl]benzenol” include its melting point, boiling point, density, molecular formula, and molecular weight .Aplicaciones Científicas De Investigación

Fluorescent Materials Development

- Green Fluorophores : Research into benzene-based structures has led to the development of green fluorophores that exhibit high fluorescence emission, photostability, and are solid-state emissive, water-soluble, and solvent- and pH-independent. These materials offer potential for imaging applications and displays due to their large Stokes shifts and high quantum yields (Beppu et al., 2015).

Biomedical Research

- Carbonic Anhydrase Inhibitors : Compounds related to bromophenols have been synthesized and tested for their inhibitory effects on human carbonic anhydrase isozymes. This research aims at developing new treatments for conditions such as glaucoma, epilepsy, and osteoporosis, showcasing the therapeutic potential of halogenated benzene derivatives (Balaydın et al., 2012).

Organic Synthesis and Catalysis

- Oxidation Catalysts : Tetranuclear copper(ii)-Schiff-base complexes derived from similar benzene-based ligands have shown efficacy as catalysts for the oxidation of cyclohexane and toluene, highlighting their utility in chemical synthesis and industrial applications (Roy & Manassero, 2010).

Antipathogenic and Antioxidant Applications

Antipathogenic Properties : Thiourea derivatives, related in structural complexity to the queried compound, have demonstrated significant anti-pathogenic activity, particularly against strains capable of forming biofilms. This suggests potential applications in developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Fluorescent Chemosensors : Compounds based on 4-methyl-2,6-diformylphenol have been developed as chemosensors for detecting metal ions and changes in pH, underscoring the relevance of benzene derivatives in analytical chemistry and environmental monitoring (Roy, 2021).

Safety and Hazards

Propiedades

IUPAC Name |

2,4-dibromo-6-[(4-fluoroanilino)methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Br2FNO/c14-9-5-8(13(18)12(15)6-9)7-17-11-3-1-10(16)2-4-11/h1-6,17-18H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSAVHLHUQZXMTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NCC2=C(C(=CC(=C2)Br)Br)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Br2FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Ethyl-2-[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2927282.png)

![Ethyl 1-methyl-3-[(2-methylpiperidin-1-yl)methyl]pyrazole-4-carboxylate](/img/structure/B2927283.png)

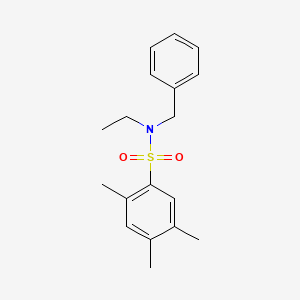

![3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinoline](/img/structure/B2927285.png)

![N-[(2,6-Difluorophenyl)methyl]oxane-4-carboxamide](/img/structure/B2927289.png)

![Benzo[d]thiazol-6-yl(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2927295.png)

![N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]-2-phenylacetohydrazide](/img/structure/B2927297.png)

![{8-Thiabicyclo[3.2.1]octan-3-yl}methanamine hydrochloride](/img/structure/B2927304.png)